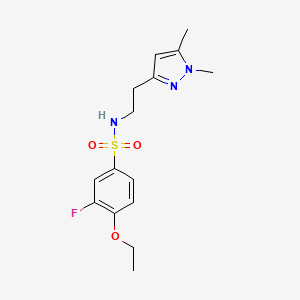
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, ethoxy group, and fluorobenzenesulfonamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole derivatives can undergo a variety of reactions, including protodeboronation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorobenzenesulfonamide group could potentially influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
Sulfonamide derivatives, particularly those substituted on phthalocyanines, have shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been reported to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in PDT, highlighting their significance in developing therapeutic applications for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Sulfonamide derivatives have been synthesized with a focus on their anticancer properties. For instance, novel compounds exhibiting significant anticancer activity have been developed, demonstrating the versatility of sulfonamide derivatives in drug design and the potential for creating effective anticancer agents. This includes the synthesis of compounds like (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, which have been characterized for their structural and anticancer properties (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Antimicrobial Agents
Sulfonamide derivatives have also been explored for their antimicrobial potential. The synthesis of new benzenesulfonamide derivatives conjugated with different substituted hetero-bicyclic ring systems has been investigated, showing promise as antimicrobial agents. This research highlights the capacity of sulfonamide derivatives to serve as the basis for developing new antimicrobial drugs with potentially lower toxicity and enhanced efficacy (Abbas, Abd El-Karim, & Abdelwahed, 2017).
Material Science Applications
In material science, sulfonamide derivatives have been utilized in the synthesis of polymers and complexes with specific properties. For example, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized, showcasing applications in functionalizing polymeric materials for various industrial and technological uses. This illustrates the adaptability of sulfonamide derivatives in creating materials with tailored properties for specific applications (Hori, Pei, Kumagai, & Sasanuma, 2011).
Mecanismo De Acción
Target of Action
Compounds with a pyrazole moiety are known for their diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole-bearing compounds have been shown to display superior antipromastigote activity, which suggests that they may interact with the parasites causing leishmaniasis and malaria .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of pyrazole-bearing compounds, it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases .
Result of Action
Given the compound’s antileishmanial and antimalarial activities, it can be inferred that it may lead to the death of the parasites causing these diseases .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3S/c1-4-22-15-6-5-13(10-14(15)16)23(20,21)17-8-7-12-9-11(2)19(3)18-12/h5-6,9-10,17H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKSJWSOVNCLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NN(C(=C2)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2904635.png)
![2-[4-Methoxybutan-2-yl(1,2-thiazol-4-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2904636.png)
![N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide](/img/structure/B2904638.png)
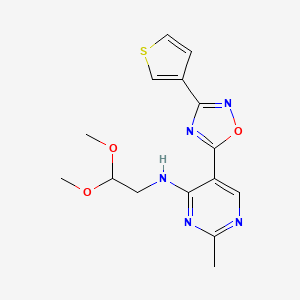
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2904643.png)
![(3,3-Difluorocyclobutyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2904644.png)

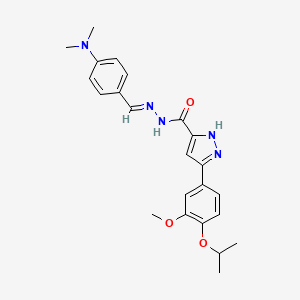
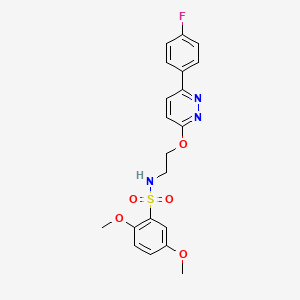

![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)
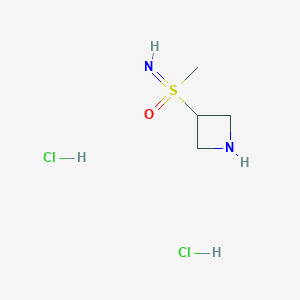
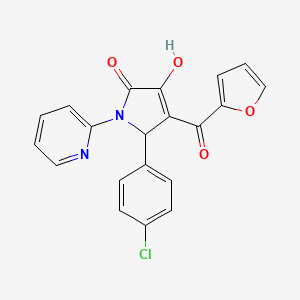
![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
